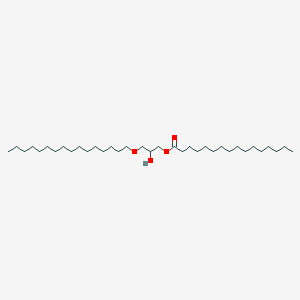

1-O-Hexadecyl-3-O-hexadecanoylglycerol

Description

Properties

CAS No. |

17810-56-9 |

|---|---|

Molecular Formula |

C35H70O4 |

Molecular Weight |

554.9 g/mol |

IUPAC Name |

(3-hexadecoxy-2-hydroxypropyl) hexadecanoate |

InChI |

InChI=1S/C35H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38-32-34(36)33-39-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34,36H,3-33H2,1-2H3 |

InChI Key |

NINHZDDYUBJLFZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)O |

Synonyms |

1-16C-3-16COOH-glycerol 1-O-hexadecyl-3-O-hexadecanoylglycerol |

Origin of Product |

United States |

Stereochemical and Structural Considerations of 1 O Hexadecyl 3 O Hexadecanoylglycerol

Chiral Centers and Enantiomeric Forms of Glycerol (B35011) Derivatives

Glycerol itself is an achiral molecule because it has a plane of symmetry. However, it is considered "prochiral" because it can become chiral upon the substitution of one of its two primary hydroxyl groups (-CH2OH). csbsju.edu When different substituents are attached to the sn-1 and sn-3 positions of the glycerol backbone, the central carbon atom (C-2 or sn-2) becomes a chiral center. google.comaocs.org In the case of 1-O-Hexadecyl-3-O-hexadecanoylglycerol, the sn-1 position is occupied by a hexadecyl group via an ether linkage, and the sn-3 position is occupied by a hexadecanoyl group through an ester linkage. This substitution pattern renders the sn-2 carbon chiral.

As a result of this chirality, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated using the stereospecific numbering (sn) system, which is standard for lipid nomenclature. aocs.org The two enantiomers are:

1-O-Hexadecyl-3-O-hexadecanoyl-sn-glycerol

3-O-Hexadecyl-1-O-hexadecanoyl-sn-glycerol (the mirror image)

The specific spatial arrangement of the substituents around the chiral center is critical, as it can influence the molecule's biological activity and its interactions with other chiral molecules, such as enzymes or membrane components. nih.gov Naturally occurring glycerolipids typically exist in a specific enantiomeric form. nih.gov The synthesis of a single, pure enantiomer from achiral starting materials is a significant challenge, as chemical synthesis without a chiral influence typically results in a racemic mixture (an equal mixture of both enantiomers). google.com

Regioisomeric Specificity in Acyl and Alkyl Linkages

Regioisomers are molecules that have the same molecular formula but differ in the location of their functional groups. In the context of this compound, the positions of the ether-linked alkyl chain and the ester-linked acyl chain on the glycerol backbone are defining features. The designation "1-O-Hexadecyl-3-O-hexadecanoyl" specifies that the hexadecyl group is at the sn-1 position and the hexadecanoyl group is at the sn-3 position.

Other possible regioisomers would include:

1-O-Hexadecyl-2-O-hexadecanoylglycerol

2-O-Hexadecyl-1-O-hexadecanoylglycerol

These isomers would have distinct chemical and physical properties compared to the 1,3-substituted molecule. For instance, the migration of an acyl group, particularly from the sn-2 to the sn-1 or sn-3 position, is a known phenomenon that can occur during purification or under acidic conditions. gerli.com The stability and reactivity of the molecule are therefore dependent on the specific placement of the acyl and alkyl chains. The distinction between these regioisomers is important, as even a simple change in the position of a fatty acid on the glycerol backbone can significantly alter physical properties like melting point. aocs.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are crucial for distinguishing between such regioisomers. nih.govnih.gov

Influence of Acyl Chain Composition on Molecular Structure

The molecular structure of this compound is significantly influenced by the nature of its two long hydrocarbon chains: the C16 hexadecyl (alkyl) chain and the C16 hexadecanoyl (acyl) chain. Both of these are saturated chains, meaning they contain no double bonds.

The properties of these chains affect how the molecules pack together in a solid state or in a lipid bilayer. acs.orgnih.gov Saturated chains like hexadecyl and hexadecanoyl are relatively straight and flexible, allowing for close packing. This close packing leads to strong van der Waals interactions between adjacent molecules, which generally results in higher melting points compared to lipids with unsaturated chains.

Interactive Data Table: Properties of Constituent Moieties

| Moiety | Chemical Formula | Type | Number of Carbons | Saturation |

| Glycerol | C₃H₈O₃ | Backbone | 3 | - |

| Hexadecyl group | C₁₆H₃₃- | Alkyl Chain (Ether) | 16 | Saturated |

| Hexadecanoyl group | C₁₆H₃₁O- | Acyl Chain (Ester) | 16 | Saturated |

Natural Occurrence and Biological Distribution of 1 O Hexadecyl 3 O Hexadecanoylglycerol

Isolation and Identification from Marine Organisms

Marine environments, known for their vast biodiversity, are a rich source of novel bioactive compounds, including a variety of lipids with unique structures. 1-O-Hexadecyl-3-O-hexadecanoylglycerol has been primarily identified in marine invertebrates, particularly in soft coral species.

Research into the chemical constituents of marine soft corals has led to the isolation and identification of this compound. Specifically, studies on the genera Lobophytum and Sinularia have confirmed its presence.

Chemical investigations of a Lobophytum species collected from the Andaman and Nicobar Islands yielded a mixture of acyl glycerol (B35011) monoalkyl ethers, among which (R)-1-O-hexadecyl-3-O-hexadecanoylglycerol was a known component. studylib.netresearchgate.net This compound was identified alongside other similar ether lipids, indicating a shared biosynthetic pathway. The occurrence of this compound has also been reported in Sinularia fibrilla and Sinularia simpsoni. studylib.net The identification of these compounds was achieved through extensive spectroscopic studies and chemical reactions. researchgate.net

| Soft Coral Genus | Species | Compound Identified | Reference |

| Lobophytum | sp. | (R)-1-O-Hexadecyl-3-O-hexadecanoylglycerol | studylib.netresearchgate.net |

| Sinularia | fibrilla | (R)-1-O-Hexadecyl-3-O-hexadecanoylglycerol | studylib.net |

| Sinularia | simpsoni | (R)-1-O-Hexadecyl-3-O-hexadecanoylglycerol | studylib.net |

| Lobophytum | crassum | Glycolipids with a glycerol ether backbone | nih.gov |

While the specific compound this compound has been precisely identified in soft corals, the broader class of 1-O-alkyl-acyl-glycerols is prevalent in the lipids of various marine invertebrates. nih.govmdpi.com The viscera of these animals, in particular, can be rich in such ether lipids.

Lipidomic studies of marine invertebrates have shown that the major non-polar lipid classes often include 1-O-alkyl-2,3-diacyl-sn-glycerols. researchgate.net For instance, the hepatopancreas of the crab Paralithodes camtschaticus and the liver of the squid Berryteuthis magister and the skate Bathyraja parmifera are sources of 1-O-alkylglycerols, with 1-O-hexadecyl-sn-glycerol (a precursor to the compound of interest) being a principal component. researchgate.net The presence of these precursors in the viscera suggests that these organs are sites of active ether lipid metabolism, which would include the synthesis of various acylated forms.

Endogenous Presence in Eukaryotic Systems

Beyond marine organisms, ether lipids, including alkylglycerols and their acylated derivatives, are found endogenously in a range of eukaryotic systems, from mammals to protozoan parasites.

In mammals, the biosynthesis of triacylglycerols and other glycerolipids is a fundamental metabolic process. aocs.orgnih.gov The building blocks for these lipids, including fatty acids and glycerol-3-phosphate, are either derived from the diet or synthesized de novo. aocs.org Alkylglycerols, such as 1-O-hexadecyl-sn-glycerol (chimyl alcohol), are known to be present in mammalian tissues and can be obtained from dietary sources like breast milk. nih.gov

The metabolic pathways exist in mammals to acylate these alkylglycerols to form alkyl-diacyl-glycerols. aocs.org Therefore, it is plausible that this compound exists as an endogenous metabolite, although its direct isolation and quantification in mammalian tissues have not been as extensively documented as in marine organisms. The administration of alkylglycerols has been shown to increase the endogenous levels of plasmalogens, a type of ether phospholipid, indicating that the metabolic machinery to process these compounds is active in mammals. google.com

The lipid composition of microalgae and plants is diverse, with major classes including phospholipids (B1166683), glycolipids, and neutral lipids like triacylglycerols. researchgate.netbiorxiv.org While these organisms are primary producers of many fatty acids, the presence of ether lipids is not as common as in animals.

Current lipidomic analyses of various microalgae and plant species have identified a vast array of lipid molecules. researchgate.netwikipedia.org However, the specific compound this compound has not been reported as a significant component of the lipidome of the algal and plant species studied so far. The biosynthesis of ether lipids in these organisms appears to be less prevalent compared to the well-established pathways for the synthesis of diacyl- and triacylglycerols.

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipid structures that attach proteins to the cell surface of many eukaryotes, and they are particularly abundant in protozoan parasites like Leishmania and Trypanosoma. researchgate.netnih.govfrontiersin.org The lipid moiety of these GPI anchors, which inserts into the cell membrane, can have a structure closely related to this compound.

The core structure of a GPI anchor includes a phosphatidylinositol (PI) unit. nih.govacs.org In many protozoan parasites, this PI unit is a 1-O-alkyl-2-acyl-glycerol. nih.govunil.ch The length and degree of saturation of the alkyl and acyl chains can vary.

In Leishmania major, the GPI anchor of the promastigote surface protease has a phosphatidylinositol moiety that contains a mixture of fully saturated unbranched 2-O-acyl chains, including C16:0 (hexadecanoyl). nih.govunil.ch Similarly, in Trypanosoma brucei, the fatty acids found in the GPI anchor of the procyclin protein are predominantly C16 and C18 species. cornell.eduresearchgate.net This indicates that a structure with a hexadecyl group at the sn-1 position and a hexadecanoyl group at another position of the glycerol backbone is a key component of these vital cell surface molecules in protozoan parasites.

| Protozoan Parasite | GPI Anchor Component | Lipid Moiety Composition | Reference |

| Leishmania major | Promastigote surface protease | 1-O-alkyl-2-acyl-glycerol with C16:0 acyl chain | nih.govunil.ch |

| Trypanosoma brucei | Procyclin | Predominantly C16 and C18 fatty acids | cornell.eduresearchgate.net |

An in-depth examination of the biochemical journey of this compound reveals its intricate connections within the complex web of lipid metabolism. This article focuses exclusively on the biosynthetic and metabolic pathways of this specific ether lipid, adhering to a structured exploration of its creation from precursor molecules, the enzymatic processes involved in its synthesis, its integration into broader metabolic schemes, and its eventual breakdown.

Analytical and Structural Elucidation Techniques for 1 O Hexadecyl 3 O Hexadecanoylglycerol

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a powerful analytical technique for lipid analysis due to its high sensitivity and ability to provide detailed structural information from minimal sample quantities. nih.gov Various ionization methods are employed to generate ions from the lipid molecules, each offering distinct advantages for structural elucidation.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons to ionize molecules, leading to extensive and reproducible fragmentation. libretexts.orgwikipedia.org While this high degree of fragmentation can sometimes prevent the observation of the molecular ion for larger molecules, it is highly effective for determining the structure of the hydrocarbon chains. libretexts.orgwikipedia.org In the analysis of 1-O-Hexadecyl-3-O-hexadecanoylglycerol, EI-MS would produce a characteristic fragmentation pattern allowing for the unambiguous identification of the C16 alkyl ether chain and the C16 acyl ester chain. The resulting mass spectra are highly detailed and can be compared to spectral libraries for identification. nih.gov

Key fragmentation pathways in EI-MS for this compound would involve cleavage of the C-O bonds of the ether and ester linkages and fragmentation along the alkyl chains.

Table 1: Expected Key Fragments in EI-MS of this compound

| Fragment Description | Corresponding Ion Structure | Expected m/z |

|---|---|---|

| Hexadecanoyl cation (from acyl chain) | [C₁₅H₃₁CO]⁺ | 239 |

| Loss of hexadecanoyloxyl radical | [M - C₁₅H₃₁COO]•⁺ | 299 |

| Ion from ether-linked chain | [CH₂(OCH₂CH₂)₁₄CH₃]⁺ | Various |

Note: The data in this table is illustrative of the types of fragments expected based on general principles of EI-MS of ether and ester lipids.

Chemical Ionization (CI) is a softer ionization technique compared to EI. youtube.com It involves ionizing a reagent gas (e.g., methane (B114726) or ammonia), which then transfers a proton to the analyte molecule, typically forming a protonated molecule [M+H]⁺. youtube.com This process imparts less energy to the analyte, resulting in less fragmentation and a more prominent molecular ion peak. youtube.com For this compound, CI-MS is useful for confirming the molecular weight and for analyzing specific fragments that arise from the gentle ionization process. The fragmentation pattern, though less extensive than in EI-MS, can provide clear evidence for the neutral loss of the fatty acid or the alkyl chain, aiding in the initial structural assessment.

Electrospray Ionization (ESI) is a very soft ionization technique ideal for analyzing large, polar, and thermally labile molecules like lipids. springernature.comsemanticscholar.org It generates ions directly from a solution, causing minimal fragmentation. copernicus.org For acylglycerols, ESI-MS typically produces adduct ions, such as [M+Na]⁺ or [M+NH₄]⁺, rather than protonated molecules [M+H]⁺. nih.gov This makes ESI-MS an excellent method for accurately determining the molecular weight of this compound. The high sensitivity and minimal fragmentation ensure that the molecular ion species is the most abundant ion in the spectrum, providing a clear starting point for further structural analysis by tandem mass spectrometry. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is indispensable for the detailed structural characterization of lipids, including the precise location of acyl and alkyl chains on the glycerol (B35011) backbone (sn-position). nih.gov In an MS/MS experiment, the molecular ion (or a specific adduct ion) generated by ESI is selected and then fragmented.

Collision-Induced Dissociation (CID) is a widely used MS/MS technique where the selected ion is collided with an inert gas, causing it to fragment. sciex.com For acylglycerols, CID spectra can reveal the composition of the fatty acid chains through characteristic neutral losses. acs.org However, CID often fails to produce fragments that can distinguish between sn-1 and sn-2/3 positional isomers, as the fragmentation patterns can be very similar. sepscience.com

Electron-Activated Dissociation (EAD) is a more recent and powerful fragmentation technique that provides more detailed structural information than CID. sciex.comsepscience.com EAD generates unique fragment ions that are diagnostic for the specific position of the fatty acid or alkyl group on the glycerol backbone. chemrxiv.org This allows for the unequivocal identification of sn-positional isomers. sepscience.com For this compound, EAD would generate distinct fragments that confirm the hexadecyl ether linkage at the sn-1 position and the hexadecanoyl ester linkage at the sn-3 position, which would be difficult to achieve with CID alone.

Table 2: Comparison of CID and EAD for Positional Analysis

| Technique | Advantages | Limitations for Positional Isomers |

|---|---|---|

| CID | Widely available, good for identifying fatty acid composition. sciex.com | Often produces insufficient diagnostic fragments to distinguish sn-positions. sepscience.com |

| EAD | Generates unique, position-specific fragment ions. chemrxiv.org Allows for unequivocal identification of isomers. sepscience.com | Less common, may require specialized instrumentation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. nih.govcore.ac.uk It is the most powerful method for determining the complete structural connectivity and stereochemistry of organic molecules. slideshare.net

Both proton (¹H) and carbon-13 (¹³C) NMR are used to piece together the structure of this compound.

¹H NMR provides information about the chemical environment of each proton in the molecule. The chemical shift, splitting pattern (multiplicity), and integration of the signals allow for the assignment of protons to specific positions. For this compound, distinct signals would be observed for the protons on the glycerol backbone, the α-CH₂ groups of the ether and ester chains, the terminal methyl groups, and the methylene (B1212753) bulk of the long alkyl/acyl chains.

¹³C NMR provides a signal for each unique carbon atom in the molecule. nih.gov This is particularly useful for identifying the carbonyl carbon of the ester group, the carbons involved in the ether linkage, and the three distinct carbons of the glycerol backbone. researchgate.net Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), the number of protons attached to each carbon can be determined, further aiding in the structural assignment. ruc.dk Together, ¹H and ¹³C NMR data allow for the complete mapping of the molecule's covalent structure. beilstein-journals.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Glycerol CH₂ (sn-1, ether) | ~3.5-3.6 | m |

| Glycerol CH (sn-2) | ~3.9-4.1 | m |

| Glycerol CH₂ (sn-3, ester) | ~4.1-4.3 | m |

| O-CH₂ -(CH₂)₁₄CH₃ (ether α-CH₂) | ~3.4 | t |

| C(=O)-CH₂ -(CH₂)₁₃CH₃ (ester α-CH₂) | ~2.3 | t |

| -(CH₂)n- (bulk methylene) | ~1.2-1.3 | br s |

Note: Predicted shifts are based on typical values for similar lipid structures. Actual values may vary depending on solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester carbonyl) | ~173-174 |

| Glycerol C-1 (ether) | ~70-72 |

| Glycerol C-2 | ~68-70 |

| Glycerol C-3 (ester) | ~62-64 |

| O-C H₂-(CH₂)₁₄CH₃ (ether α-C) | ~71-73 |

| C(=O)-C H₂-(CH₂)₁₃CH₃ (ester α-C) | ~34-35 |

| -(CH₂)n- (bulk methylene) | ~22-32 |

Note: Predicted shifts are based on typical values for similar lipid structures. Actual values may vary depending on solvent and other experimental conditions.

Chromatographic Separation Techniques

The structural elucidation and analysis of this compound, a neutral ether lipid, relies on a suite of powerful chromatographic techniques. These methods are essential for isolating the compound from complex biological matrices, separating it from structurally similar lipids, and preparing it for subsequent identification and quantification by spectrometric methods. The choice of technique depends on the analytical goal, whether it is preparative-scale isolation or sensitive quantitative analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a high-resolution technique for separating volatile compounds. Since lipids like this compound are not inherently volatile, a chemical derivatization step is mandatory prior to analysis. nih.gov This process replaces active hydrogen atoms (in this case, on the secondary hydroxyl group of the glycerol backbone) with non-polar, thermally stable groups, thereby increasing the molecule's volatility.

Derivatization Methods The most common derivatization methods for this class of compounds are silylation and acetylation.

Silylation: This is the most prevalent method, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. nih.govnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the molecule into its TMS ether derivative. plos.org This derivative is significantly more volatile and thermally stable, making it suitable for GC analysis.

Acetylation: An alternative method involves converting the hydroxyl group to an acetate (B1210297) ester. nih.gov This also serves to increase volatility for GC analysis.

Analytical Process Once derivatized, the sample is injected into the GC system. The separation is typically performed on a nonpolar stationary phase column, such as one coated with OV-1, which separates compounds based on their boiling points and interactions with the phase. nih.gov The derivatized this compound is then detected as it elutes from the column. Common detection methods include Flame Ionization Detection (FID), which provides quantitative data based on the amount of carbon, and Mass Spectrometry (MS), which provides both quantification and structural information from the mass-to-charge ratio and fragmentation pattern of the derivatized molecule. nih.gov

| Parameter | Description | Common Examples/Conditions |

|---|---|---|

| Derivatization Method | Chemical modification to increase volatility. | Silylation (e.g., with BSTFA to form TMS ethers), Acetylation. nih.govplos.org |

| Stationary Phase | The coating inside the GC column that separates compounds. | Nonpolar phases like OV-1 (a dimethylpolysiloxane). nih.gov |

| Detection | Method used to detect the compound as it elutes. | Flame Ionization Detector (FID), Mass Spectrometry (MS). nih.gov |

Liquid Chromatography (LC) Platforms (e.g., HPLC, UPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for analyzing lipids from complex mixtures without the need for derivatization. doi.org These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Normal-Phase LC In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This mode is excellent for separating lipid classes based on the polarity of their head groups. semanticscholar.org For this compound, which is a neutral lipid, a mobile phase consisting of solvents like hexane (B92381) modified with a slightly more polar solvent such as isopropanol (B130326) or methyl tertiary butyl ether is effective. semanticscholar.org This allows for the separation of the target compound from more polar phospholipids (B1166683) and less polar lipids like cholesterol esters.

Reversed-Phase LC Reversed-phase HPLC is the most common LC mode and utilizes a non-polar stationary phase (e.g., C18 or C8) with a polar mobile phase. chromatographyonline.comnih.gov Separation is based on hydrophobicity, which is influenced by the length and degree of unsaturation of the acyl and alkyl chains. chromatographyonline.com Gradient elution, typically with a mobile phase system like acetonitrile (B52724) and isopropanol/acetone, is used to resolve different molecular species. chromatographyonline.comaocs.org This technique can separate this compound from other neutral lipids that have different carbon numbers or degrees of unsaturation. UPLC, which uses smaller particle sizes in the column, offers higher resolution and faster analysis times compared to traditional HPLC.

Detection in LC can be achieved through various means, including UV detectors at low wavelengths (~206 nm), Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or, most powerfully, Mass Spectrometry (MS). doi.orgnih.govthermofisher.com

Thin-Layer Chromatography (TLC) for Lipid Class Separation

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique for the separation of lipid classes. rockefeller.edu It is widely used for the initial fractionation of total lipid extracts to isolate neutral lipids, including this compound, from polar phospholipids and other components. nih.gov

The process involves spotting a lipid extract onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel G. rockefeller.eduyoutube.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the lipids with it at different rates depending on their polarity. rockefeller.edu Non-polar lipids have a weaker affinity for the polar silica gel and travel further up the plate, resulting in a higher retention factor (Rf) value.

For the separation of neutral lipids, non-polar solvent systems are employed. A common system is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., in an 84:15:1 ratio). rockefeller.edu After development, the separated lipid spots are visualized. Common visualization techniques include:

Iodine Vapor: The plate is placed in a chamber with iodine crystals. Iodine reversibly binds to the lipids, revealing them as yellow-brown spots.

Charring: The plate is sprayed with a reagent like 50% sulfuric acid and heated. The lipids are carbonized and appear as dark spots. nih.gov

By running a standard of this compound alongside the sample, the corresponding spot in the sample lane can be identified. The area can then be scraped from the plate and the lipid eluted for further analysis.

| Solvent System (v/v/v) | Purpose | Reference |

|---|---|---|

| Petroleum Ether : Diethyl Ether : Acetic Acid (84:15:1) | General separation of neutral lipids like triglycerides. | rockefeller.edu |

| Hexane : Petroleum Ether : Diethyl Ether : Acetic Acid (50:40:10:1) | Separation of major neutral lipid species including di- and triacylglycerols. | nih.gov |

| Cyclohexane : Ethyl Acetate (3:2) | Separation of neutral lipids (fatty acids, triglycerides, diglycerides, monoglycerides). | avantiresearch.com |

Supercritical Fluid Chromatography (SFC) for Lipid Analysis

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines features of both gas and liquid chromatography. researchgate.net It uses a fluid above its critical temperature and pressure, most commonly carbon dioxide, as the mobile phase. mdpi.com Supercritical CO2 has low viscosity and high diffusivity, allowing for fast and efficient separations. springernature.com

SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds like lipids. mdpi.com Because the polarity of the supercritical CO2 mobile phase is similar to hexane, SFC operates like normal-phase chromatography, making it ideal for separating lipid classes. acs.org A polar organic solvent, such as methanol, is often added as a modifier to the CO2 to increase the mobile phase strength and elute more polar compounds. mdpi.com

For the analysis of this compound, SFC can provide excellent separation from other lipid classes. The separation can be performed on various stationary phases, including polar phases for class separation or non-polar C18 phases for separation based on acyl chain composition. acs.orgnih.gov SFC is most often coupled with mass spectrometry (SFC-MS), which provides high sensitivity and specificity for the identification and quantification of the eluted lipids. springernature.comnih.gov The technique is valued for its high throughput and reduced consumption of organic solvents compared to HPLC. researchgate.net

Lipidomics Methodologies for Quantitative and Qualitative Analysis

Lipidomics aims to perform a comprehensive, large-scale analysis of all lipid species within a biological system (the lipidome). thermofisher.com These high-throughput methodologies are crucial for both the qualitative identification and precise quantification of individual lipids like this compound in the context of the entire lipid profile. mdpi.com

The typical lipidomics workflow involves several key stages: researchgate.net

Sample Preparation and Lipid Extraction: Lipids are extracted from the biological sample (e.g., cells, tissue, plasma) using a robust method like a modified Folch extraction, which uses a chloroform/methanol mixture to partition lipids into an organic phase. mdpi.com

Internal Standardization: For accurate quantification, a known amount of one or more internal standards is added to the sample before extraction. researchgate.net Ideally, these are stable isotope-labeled versions of the analyte or a structurally similar compound from the same lipid class. nih.gov

Data Acquisition: The lipid extract is analyzed, most commonly by LC-MS/MS. A high-resolution mass spectrometer (HRAM), such as an Orbitrap or Q-TOF, acquires mass spectra of the lipids as they elute from the LC column. thermofisher.com The instrument performs a full scan to detect the intact molecular ions and then fragments selected ions (MS/MS) to obtain structural information. mdpi.com An alternative approach, "shotgun lipidomics," involves direct infusion of the extract into the mass spectrometer without prior chromatographic separation. nih.gov

Data Processing and Analysis: The vast amount of data generated is processed using specialized software. cnr.it Lipids are identified by matching their accurate mass and fragmentation patterns to databases like LIPID MAPS. Quantification is achieved by comparing the signal intensity of the endogenous lipid to that of its corresponding internal standard. nih.govcnr.it The final output is a detailed profile of the identified and quantified lipids, which can be subjected to statistical analysis to identify changes related to a specific biological state.

Within this framework, this compound would be identified by its precise mass-to-charge ratio and characteristic fragmentation pattern, and its quantity would be determined relative to an appropriate internal standard.

Advanced Research Perspectives and Emerging Areas

Mechanistic Studies of Ether Lipid-Protein Interactions

The interaction between lipids and proteins is fundamental to numerous cellular processes, from signal transduction to membrane trafficking. While the roles of phospholipids (B1166683) in these interactions are well-documented, the specific contributions of neutral ether lipids like 1-O-Hexadecyl-3-O-hexadecanoylglycerol are less understood. Research in this area is focused on elucidating how the distinct chemical nature of the ether linkage influences protein binding and function.

Studies on acyl-CoA-binding proteins (ACBPs) have shown that these proteins can bind and transport acyl-CoA esters, thereby protecting them from hydrolysis and modulating their availability for metabolic pathways such as triacylglycerol synthesis. nih.gov The interaction of ACBPs with alkyl-acylglycerols remains an area for further investigation. Understanding how the ether bond at the sn-1 position of this compound affects its recognition and transport by lipid-binding proteins is a key research question. It is hypothesized that the absence of a carbonyl group at the sn-1 position, a characteristic feature of ether lipids, alters the molecule's hydrogen bonding capacity and conformational flexibility, which in turn could dictate its specificity for interacting proteins. nih.gov

Future mechanistic studies will likely employ techniques such as X-ray crystallography and surface plasmon resonance to detail the binding kinetics and structural basis of these interactions. nih.gov Such studies are crucial for understanding how proteins differentiate between various lipid species and how this specificity contributes to cellular regulation.

Development of Biosensors and Probes for Ether Lipid Pathways

The development of sensitive and specific tools for the detection and visualization of ether lipids is essential for unraveling their roles in cellular pathways. Current research efforts are geared towards creating novel biosensors and fluorescent probes that can distinguish neutral ether lipids like this compound from other lipid classes.

One promising approach involves the use of supported lipid bilayers (SLBs) as a platform for developing biosensors. nih.govnih.govproquest.comresearchgate.net These biomimetic membranes can be functionalized with proteins or other molecules that specifically interact with the lipid of interest, allowing for the detection of binding events through various analytical techniques. nih.gov For neutral lipids, which lack a charged headgroup, designing specific recognition elements is a significant challenge.

| Probe Type | Principle of Detection | Potential Application for Alkyl-Acylglycerols |

| Supported Lipid Bilayer (SLB) Biosensors | Measures changes in mass, refractive index, or electrical properties upon analyte binding to a functionalized lipid bilayer. | Detection of specific protein interactions with this compound. |

| Fluorescent Probes (e.g., Nile Red, BODIPY) | Solvatochromic dyes that exhibit enhanced fluorescence in nonpolar environments like lipid droplets. | General visualization of neutral lipid stores, including alkyl-acylglycerols. |

| Rationally Designed Fluorescent Probes | Synthesis of fluorophores with specific recognition motifs for the ether linkage or overall lipid structure. | Specific imaging of the subcellular localization and dynamics of this compound. |

Rational Design of Ether Lipid Analogs for Biochemical Investigations

The synthesis of analogs of this compound is a key strategy for probing its function in biological systems. By systematically modifying the structure of the molecule, researchers can investigate the roles of the ether bond, the length and saturation of the alkyl and acyl chains, and the stereochemistry of the glycerol (B35011) backbone.

For instance, the synthesis of phosphatidylcholine analogs with methyl groups at the C1 or C3 position of the glycerol moiety has been used to study the impact of steric bulk on interactions with membrane components. nih.gov A similar approach could be applied to this compound to understand how modifications to the glycerol backbone influence its metabolism and protein interactions.

Furthermore, the development of mechanochemical methods for the synthesis of acylglycerol derivatives offers a solvent-free and efficient route to producing a variety of analogs. d-nb.info This could facilitate the creation of libraries of alkyl-acylglycerols with diverse chain compositions, which could then be screened for their biological activities. The rational design of esterase-insensitive fluorogenic probes also provides a template for creating stable analogs for in vivo imaging. acs.org

Computational Chemistry and Molecular Dynamics Simulations of Ether Lipids in Membranes

Computational modeling and molecular dynamics (MD) simulations provide powerful tools for investigating the behavior of lipids in membranes at an atomic level of detail. nih.govfrontiersin.orgmdpi.comindico.global These methods can reveal how the presence of ether lipids like this compound influences the physical properties of lipid bilayers, such as fluidity, thickness, and lateral organization.

MD simulations of membranes containing ether-linked phospholipids have shown that the absence of the carbonyl oxygen at the sn-1 position leads to a more ordered and less compressible bilayer compared to their ester-linked counterparts. nih.gov This is attributed to differences in hydrogen bonding and packing of the lipid molecules. Simulations of tetraether lipids found in archaea have also highlighted the role of ether linkages in enhancing membrane stability under extreme environmental conditions. nih.gov

Future computational studies will likely focus on mixed membranes containing this compound to understand how it partitions between different membrane domains and how it interacts with other lipids and membrane proteins. researchgate.net Such simulations can provide insights into the formation of lipid rafts and the role of ether lipids in organizing signaling platforms at the cell surface.

| Simulation Parameter | Influence of Ether Linkage | Reference |

| Membrane Compressibility | Decreased | nih.gov |

| Water Permeability | Decreased | nih.gov |

| Membrane Dipole Potential | Reduced | nih.gov |

| Acyl Chain Order | Enhanced | nih.gov |

Environmental and Ecological Roles of Ether Lipids in Marine Ecosystems

Ether lipids are widespread in marine organisms, where they are thought to play important roles in energy storage, buoyancy, and adaptation to extreme environments. nih.govoup.comresearchgate.netresearchgate.net Neutral lipids, including alkyl-acylglycerols, are a significant energy reserve in many marine invertebrates and fish. oup.comresearchgate.net The fatty acid composition of these neutral lipids can provide valuable information about the diet and trophic position of marine animals. oup.com

The distribution and abundance of different lipid classes, including ether lipids, are being increasingly used as biomarkers to trace carbon flow through marine food webs. researchgate.net Lipidomic approaches, which provide detailed information on the molecular species of lipids, are particularly powerful in this regard. nih.govencyclopedia.pub While the presence of diacyl-, alkylacyl-, and alkenylacyl-glycerophospholipids has been documented in various marine invertebrates, the specific distribution of neutral ether lipids like this compound is less well-characterized. encyclopedia.pub

Future research in this area will likely focus on detailed lipidomic analyses of a wider range of marine organisms to map the distribution of specific alkyl-acylglycerol species. This information, combined with ecological data, will help to elucidate the specific roles of these molecules in the adaptation of marine life to diverse and changing environments.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure 1-O-hexadecyl-3-O-hexadecanoylglycerol?

- Methodological Answer : Enantioselective synthesis can be achieved via lipase-catalyzed resolution. For example, Pseudomonas fluorescens lipase catalyzes the acylation of racemic 1-O-alkyl-3-O-tosylglycerol derivatives with palmitic anhydride in organic media, selectively producing the desired (S)-(+)-enantiomer . Reverse enzymatic hydrolysis in isopropyl ether saturated with water also yields high stereoselectivity. Key steps include monitoring reaction progress with chiral chromatography (e.g., HPLC) and optimizing solvent polarity to enhance enzyme activity.

Q. What experimental precautions are critical for handling this compound in lipid-based studies?

- Methodological Answer :

- Storage : Store in sealed, inert containers at –20°C to prevent oxidation. Avoid exposure to light and moisture .

- Handling : Use explosion-proof equipment and non-sparking tools to mitigate static discharge risks. Wear nitrile gloves and safety goggles to minimize dermal/ocular exposure .

- Waste Disposal : Collect organic waste separately and incinerate according to local regulations. Avoid drain disposal to prevent environmental contamination .

Q. Which analytical techniques are optimal for characterizing this compound and its derivatives?

- Methodological Answer :

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) identifies molecular ions (e.g., m/z 770.5 for PG(16:0/20:4)) and fragmentation patterns to confirm acyl chain composition .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry, particularly the sn-1 and sn-3 positions. For example, coupling constants in the glycerol backbone distinguish ether-linked hexadecyl groups from ester-linked hexadecanoyl chains .

- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates regioisomers and monitors purity .

Advanced Research Questions

Q. How does this compound induce cell death in epithelial cancer lines, and what methodological approaches resolve its autophagy-independent mechanisms?

- Methodological Answer :

- Mechanistic Studies : Use fluorescent probes (e.g., LysoTracker Red) to assess lysosomal membrane permeabilization (LMP). Gln, a structural analog, induces LMP, releasing cathepsins into the cytosol, which activates caspase-independent apoptosis. Confirm via immunoblotting for cleaved PARP and caspase-3 .

- Autophagy Analysis : Employ autophagy inhibitors (e.g., bafilomycin A1) and monitor autophagosome accumulation via LC3-II/LC3-I ratio. Gln increases autophagolysosomes but does not require autophagy for cytotoxicity, as shown by persistent cell death in ATG5/7-knockout models .

Q. What experimental strategies address contradictory data on the anti-proliferative effects of this compound analogs across cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare dose-response curves (e.g., IC₅₀ values) across diverse models (e.g., MCF-7, A549) using MTT assays. For instance, A549 cells are more sensitive to ether thioglycolipids than to ET18-OCH3, suggesting divergent mechanisms .

- Lipidomic Profiling : Perform LC-MS-based lipidomics to correlate membrane lipid composition with drug sensitivity. Cells with higher glycosphingolipid content may resist ether lipid uptake .

- Gene Knockdown : Use siRNA to silence candidate targets (e.g., lysosomal enzymes, autophagy regulators) and assess rescue effects .

Q. How can researchers optimize the stereochemical configuration of this compound derivatives to enhance biological activity?

- Methodological Answer :

- Enzymatic Resolution : Screen lipases (e.g., Candida antarctica Lipase B) for kinetic resolution efficiency. Monitor enantiomeric excess (ee) via chiral columns (e.g., Chiralpak IA) .

- Molecular Dynamics (MD) : Simulate lipid-lipid interactions to predict how α- vs. β-anomers (e.g., thioglucosyl derivatives) align with membrane receptors. The α-anomer’s spatial orientation enhances binding to putative oncogenic targets .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied alkyl/acyl chains (e.g., docosahexaenoyl substitutions) and test cytotoxicity in 3D tumor spheroids to mimic in vivo conditions .

Data Contradiction Analysis

Q. Why do some studies report differential cytotoxicity of this compound analogs in leukemic vs. epithelial cells?

- Methodological Answer :

- Cell-Type-Specific Uptake : Use radiolabeled analogs (e.g., ³H-hexadecyl) to quantify intracellular accumulation. Leukemic cells may exhibit lower uptake due to altered membrane transporters .

- Metabolic Profiling : Compare lipid metabolism via ¹³C-glucose tracing. Epithelial cells with active β-oxidation pathways may metabolize ether lipids into cytotoxic intermediates .

- Transcriptomic Analysis : Conduct RNA-seq to identify differentially expressed genes (e.g., pro-survival Bcl-2 family members) that confer resistance in leukemic lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.